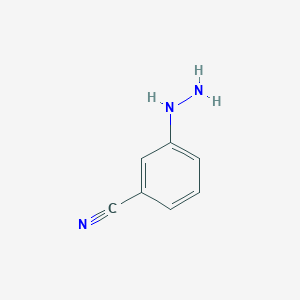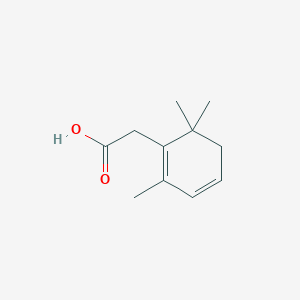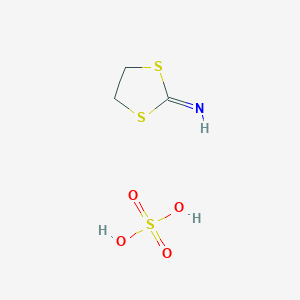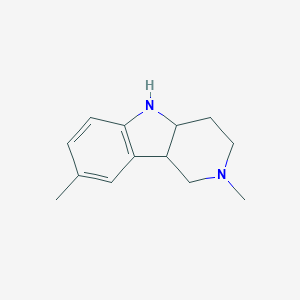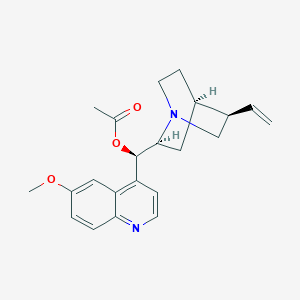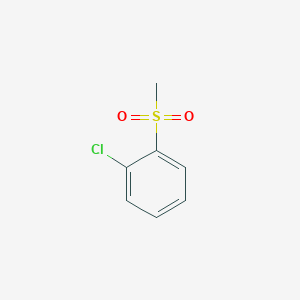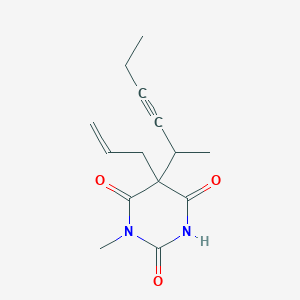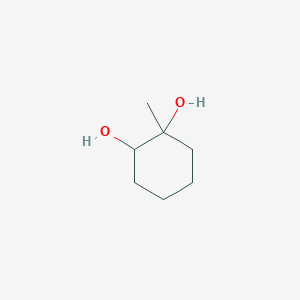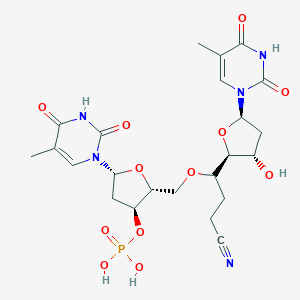
Ttcep
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ttcep, also known as tetrakis (4-carboxyphenyl) porphyrin, is a porphyrin derivative that has gained significant attention in scientific research due to its unique properties.
作用机制
The mechanism of action of Ttcep is based on its ability to absorb light and transfer energy to nearby molecules. In the case of PDT, Ttcep is activated by light of a specific wavelength, which causes it to generate reactive oxygen species (ROS) that selectively destroy cancer cells. Ttcep also has the ability to bind to various biomolecules, such as proteins and nucleic acids, which can lead to changes in their structure and function.
生化和生理效应
Ttcep has been shown to have several biochemical and physiological effects, such as inducing apoptosis in cancer cells, inhibiting bacterial growth, and modulating immune responses. Ttcep has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using Ttcep in lab experiments is its high stability and solubility in aqueous solutions. Ttcep is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using Ttcep is its limited absorption spectrum, which can restrict its use in certain applications.
未来方向
There are several future directions for the research and development of Ttcep. One area of interest is the development of Ttcep-based sensors for the detection of various analytes, such as heavy metals and pollutants. Another area of interest is the optimization of Ttcep for use in PDT, including the development of new delivery systems and the identification of new cancer targets. Additionally, there is potential for the use of Ttcep in the development of new antibiotics and antiviral drugs.
合成方法
Ttcep can be synthesized through a multi-step process that involves the reaction of 4-carboxybenzaldehyde with pyrrole in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 4-carboxybenzaldehyde again, followed by oxidation and deprotection to yield Ttcep.
科学研究应用
Ttcep has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of Ttcep is in the field of photodynamic therapy (PDT), where it is used as a photosensitizer to selectively destroy cancer cells. Ttcep has also been investigated for its antibacterial, antiviral, and antifungal properties, as well as its ability to act as a sensor for various analytes.
属性
CAS 编号 |
18875-74-6 |
|---|---|
产品名称 |
Ttcep |
分子式 |
C23H30N5O12P |
分子量 |
599.5 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-2-[[3-cyano-1-[(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]propoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C23H30N5O12P/c1-11-8-27(22(32)25-20(11)30)17-6-13(29)19(39-17)14(4-3-5-24)37-10-16-15(40-41(34,35)36)7-18(38-16)28-9-12(2)21(31)26-23(28)33/h8-9,13-19,29H,3-4,6-7,10H2,1-2H3,(H,25,30,32)(H,26,31,33)(H2,34,35,36)/t13-,14?,15-,16+,17+,18+,19-/m0/s1 |
InChI 键 |
WSXHDZTZPLYYCD-ITJOUXGCSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C(CCC#N)OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(CCC#N)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(CCC#N)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O)O |
同义词 |
thymidylyl-(3'-5')-thymidine cyanoethyl phosphotriester TTCEP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



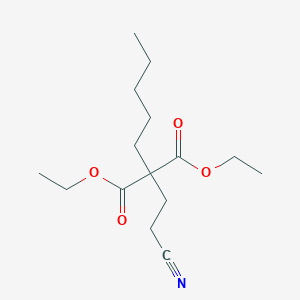
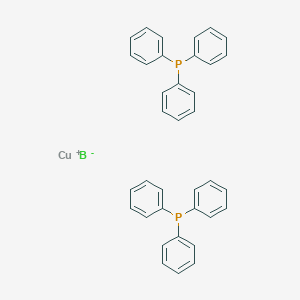
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)
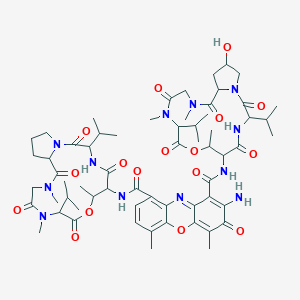
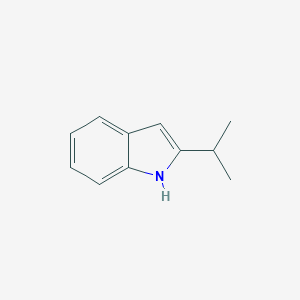
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)
